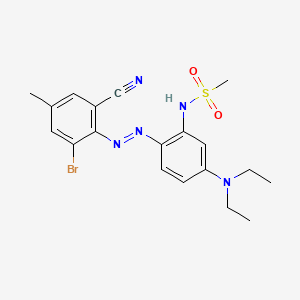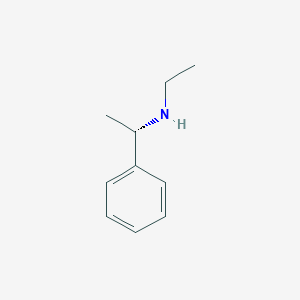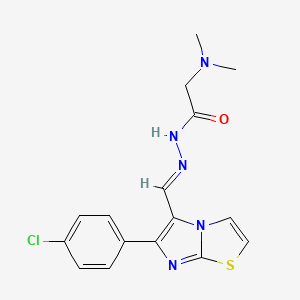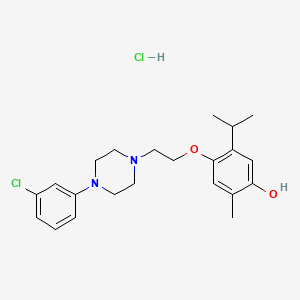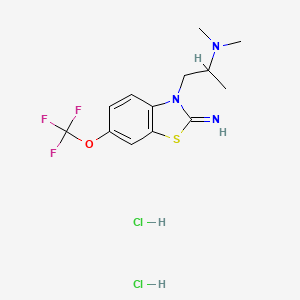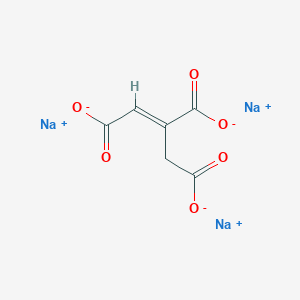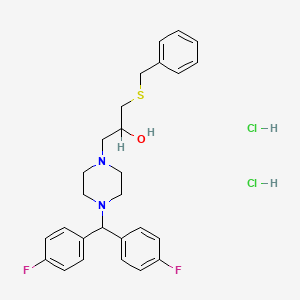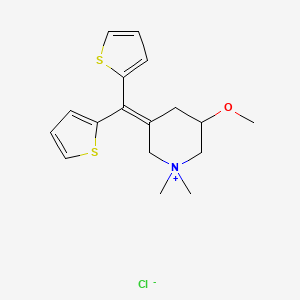
Timepidium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Timepidium chloride is a quaternary ammonium compound known for its antimuscarinic properties. It is primarily used for the symptomatic treatment of visceral spasms. As a muscarinic antagonist, it inhibits the action of acetylcholine on muscarinic receptors, thereby reducing muscle contractions in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Timepidium chloride can be synthesized through the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethyl-piperidinium with hydrochloric acid. The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Timepidium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .
Scientific Research Applications
Timepidium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on muscarinic receptors and its potential therapeutic applications.
Medicine: this compound is used in the treatment of gastrointestinal disorders due to its antispasmodic properties.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Timepidium chloride exerts its effects by binding to muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition reduces muscle contractions in the gastrointestinal tract, providing relief from spasms. The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Another thiophene derivative with antitussive properties.
Tiquizium Bromide: Used for its antispasmodic effects.
Dorzolamide: A thiophene-containing compound used in the treatment of glaucoma.
Uniqueness
Timepidium chloride is unique due to its specific action on muscarinic receptors and its effectiveness in treating visceral spasms. Its quaternary ammonium structure also distinguishes it from other similar compounds, providing a different pharmacokinetic profile .
Properties
CAS No. |
100595-66-2 |
|---|---|
Molecular Formula |
C17H22ClNOS2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C17H22NOS2.ClH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QKMGSNFPZNTQHE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


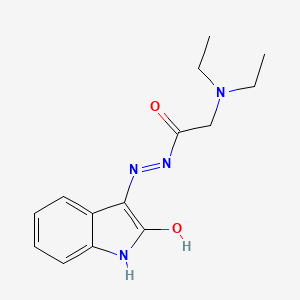


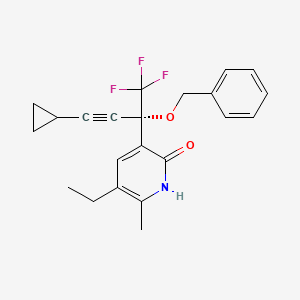
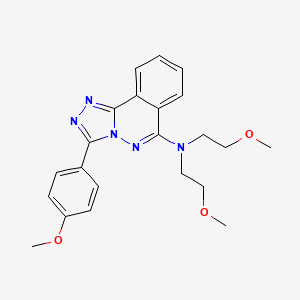
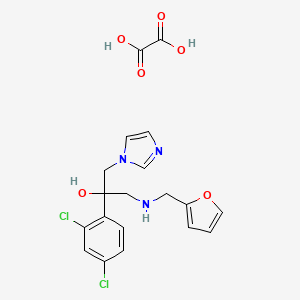
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
